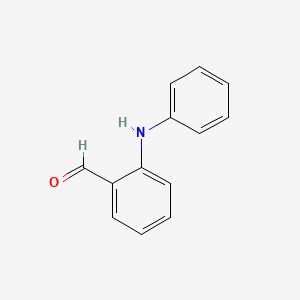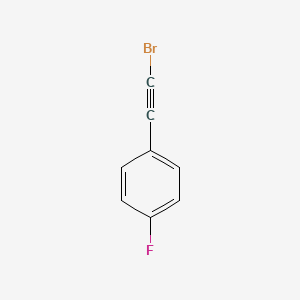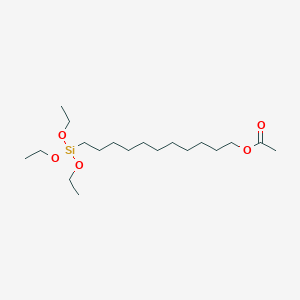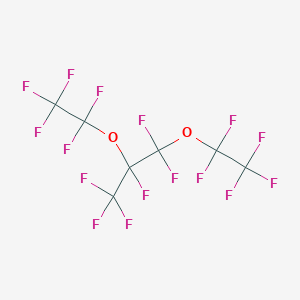
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)-
Descripción general
Descripción
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- is a fluorinated organic compound. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity under specific conditions.
Mecanismo De Acción
Target of Action
It’s known that fluorinated compounds often interact with various biological targets due to their unique properties .
Mode of Action
Fluorinated compounds are known for their high ionizing power and ability to facilitate certain types of chemical reactions . For instance, they can enhance the efficiency of certain catalyzed reactions .
Biochemical Pathways
Fluorinated compounds are often involved in various biochemical processes due to their unique chemical properties .
Pharmacokinetics
The pharmacokinetics of fluorinated compounds can be influenced by their high stability and resistance to metabolic breakdown .
Result of Action
Fluorinated compounds can have various effects at the molecular and cellular level due to their unique chemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and reactivity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- typically involves the reaction of hexafluoropropane with pentafluoroethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the fluorinated reagents. The process is optimized to maximize yield and minimize by-products, ensuring the compound is produced efficiently and safely.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents under controlled conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions or amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in drug development, particularly for creating fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,3,3,3-Hexafluoropropane: Another fluorinated propane derivative with similar properties but different reactivity and applications.
Sevoflurane: A fluorinated ether used as an anesthetic, highlighting the diverse applications of fluorinated compounds.
Uniqueness
Propane, 1,1,1,2,3,3-hexafluoro-2,3-bis(pentafluoroethoxy)- is unique due to its specific structure, which imparts distinct chemical properties. Its high fluorine content and specific arrangement of functional groups make it particularly useful in applications requiring high stability and reactivity.
Propiedades
IUPAC Name |
1,1,1,2,3,3-hexafluoro-2,3-bis(1,1,2,2,2-pentafluoroethoxy)propane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7F16O2/c8-1(2(9,10)11,24-6(20,21)3(12,13)14)5(18,19)25-7(22,23)4(15,16)17 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXJXTAKJWPVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30759756 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30759756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95842-03-8 | |
| Record name | 1,1,1,2,3,3-Hexafluoro-2,3-bis(pentafluoroethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30759756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


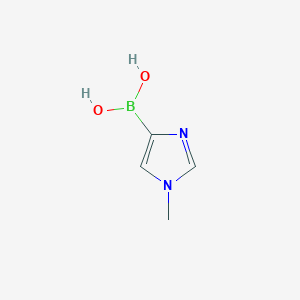
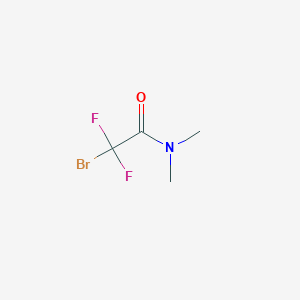
![3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3175605.png)
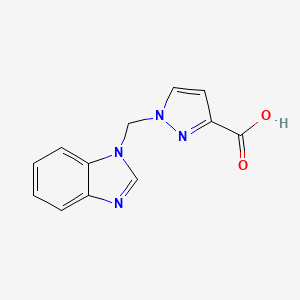

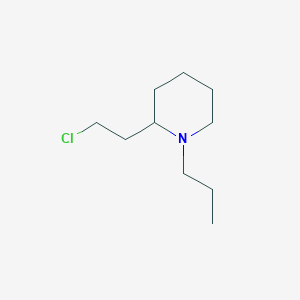
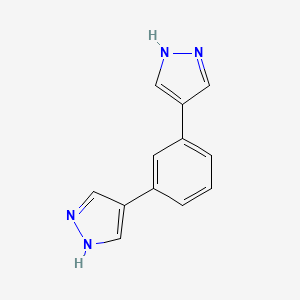
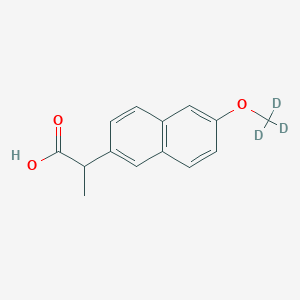

![6,6'-Dimethoxy-[3,3']bipyridinyl](/img/structure/B3175678.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B3175679.png)
